

An In-depth Technical Guide to the Investigational Antidepressant NS-2359 (GSK-372475)

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Compound of Interest

Compound Name: NS-2359

Cat. No.: B609651

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Abstract

NS-2359, also known as GSK-372475, is a novel tropane-based triple reuptake inhibitor (TRI) that was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), **NS-2359** was designed to offer a broader spectrum of antidepressant efficacy by modulating the synaptic concentrations of three key monoamine neurotransmitters. [1] Despite a promising mechanism of action, the development of **NS-2359** was discontinued in 2009 after Phase II clinical trials failed to demonstrate sufficient efficacy and revealed a challenging tolerability profile in patients with MDD.[2] This technical guide provides a comprehensive overview of the core pharmacological and clinical data available for **NS-2359**, including its mechanism of action, binding affinities, clinical trial designs, and reported outcomes.

Core Pharmacological Data

NS-2359 is characterized by its approximately equipotent inhibition of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3] This balanced activity across the three monoamine transporters was hypothesized to produce a more robust and rapid antidepressant effect compared to selective or dual reuptake inhibitors.

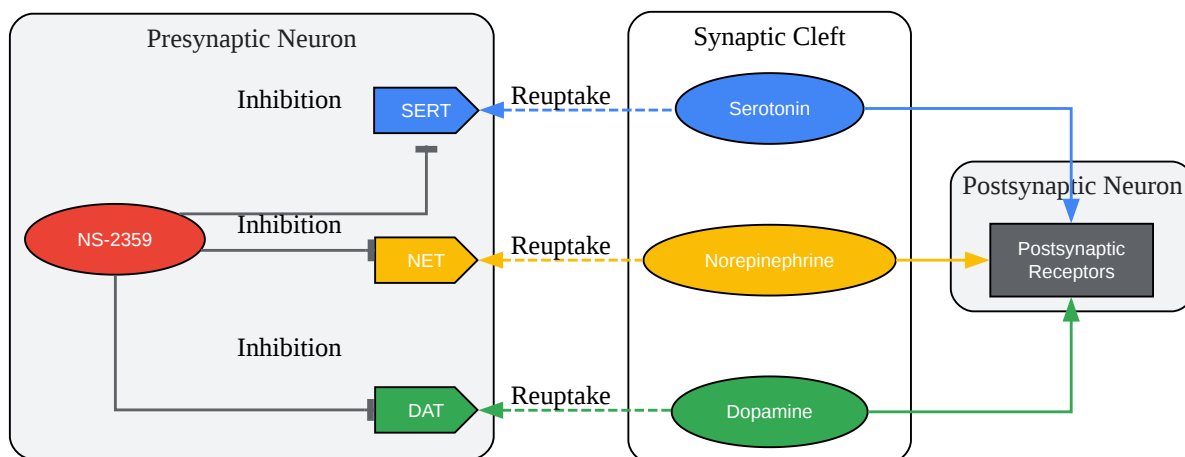
Table 1: In Vitro Binding Affinity and Potency of NS-2359

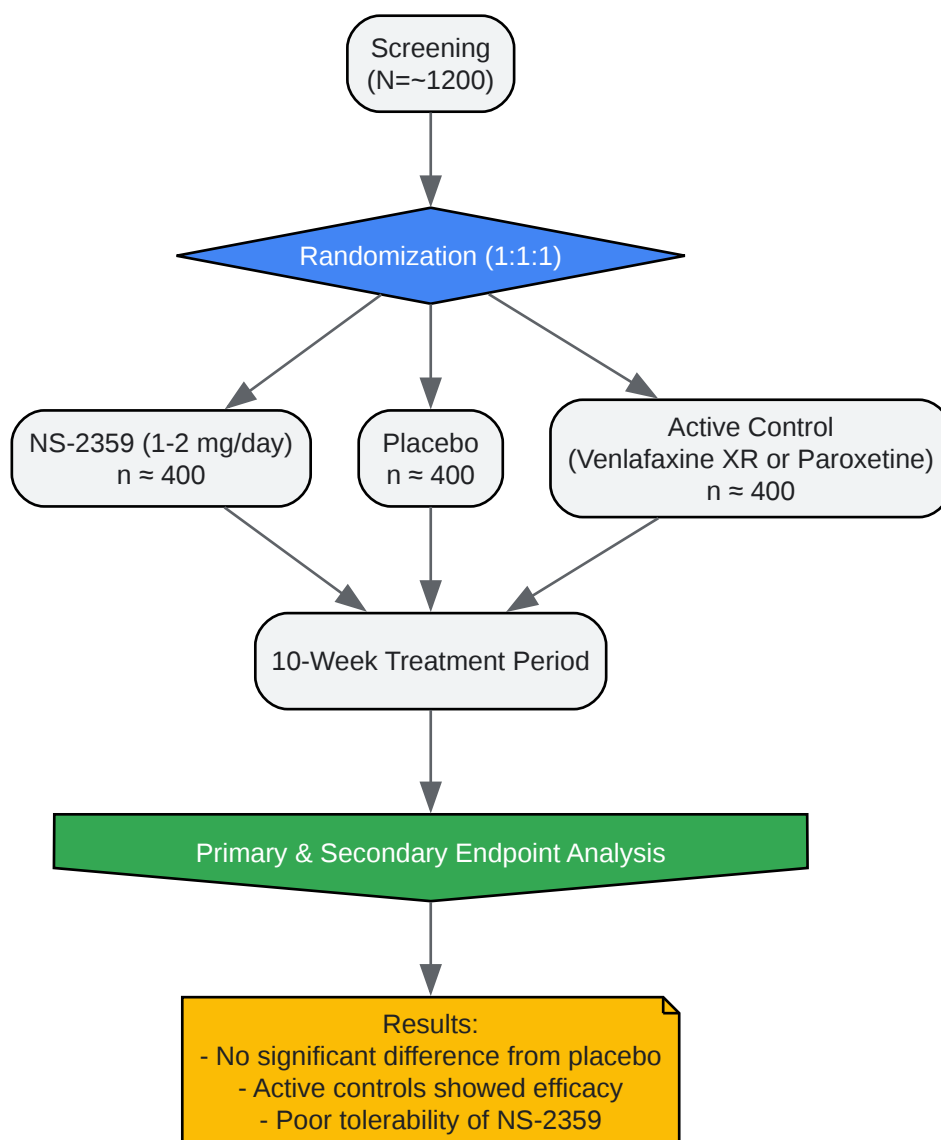
| Target Transporter | IC50 (nM) |
|---|-----------|
| Human Dopamine Transporter (hDAT) | 7.9 |
| Human Norepinephrine Transporter (hNET) | 1.1 |
| Human Serotonin Transporter (hSERT) | 4.1 |

Data extracted from computational and experimental studies. The IC50 values represent the concentration of **NS-2359** required to inhibit 50% of the transporter activity in vitro.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

The therapeutic rationale for a triple reuptake inhibitor like **NS-2359** is rooted in the monoamine hypothesis of depression, which posits that a deficiency in synaptic serotonin, norepinephrine, and/or dopamine contributes to depressive symptoms. By blocking the reuptake of these neurotransmitters from the synaptic cleft, **NS-2359** increases their availability to bind to postsynaptic receptors, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.^[1]





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References

- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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